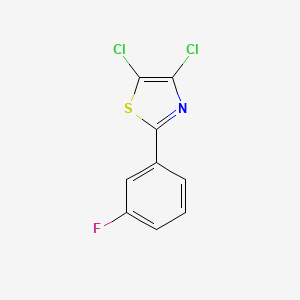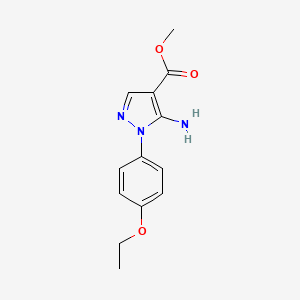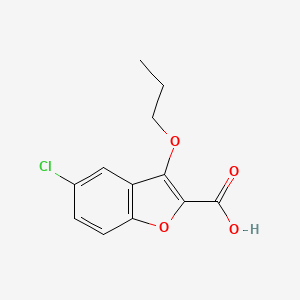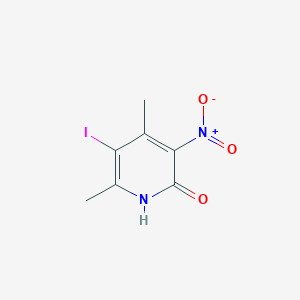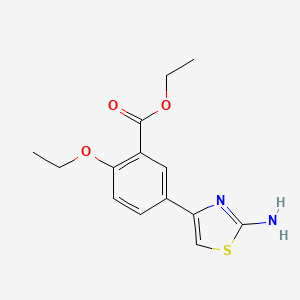![molecular formula C15H13ClN2O4 B11794879 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a unique combination of a chloro-substituted oxazole ring fused to a pyridine ring, with a trimethoxyphenyl group attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under dehydrating conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl moiety to the oxazole-pyridine scaffold, often using Suzuki-Miyaura coupling reactions with palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group or the oxazole ring, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxazole-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways, including its role in modulating enzyme activity and protein interactions.
Chemical Biology: It serves as a tool compound for probing the function of specific molecular targets in cells.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to enhance binding affinity to certain proteins, while the chloro and oxazole moieties contribute to the compound’s overall stability and reactivity . This compound can inhibit enzymes like tubulin and heat shock protein 90, leading to disrupted cellular processes and potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities, including antibacterial and antifungal properties.
3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and combretastatin share the trimethoxyphenyl group and are known for their anticancer activities.
Uniqueness
6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group and the oxazole-pyridine scaffold differentiates it from other trimethoxyphenyl derivatives, providing unique binding properties and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H13ClN2O4 |
|---|---|
Molekulargewicht |
320.73 g/mol |
IUPAC-Name |
6-chloro-2-(3,4,5-trimethoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C15H13ClN2O4/c1-19-11-4-8(5-12(20-2)13(11)21-3)14-18-10-6-9(16)7-17-15(10)22-14/h4-7H,1-3H3 |
InChI-Schlüssel |
PTPRITUKBTYHPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)N=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


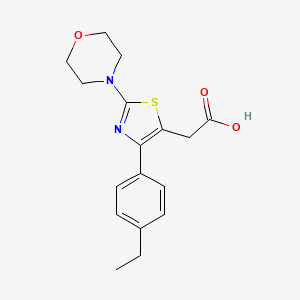
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)

